N,N-Diphenylcinnamamide

IMPDH2 Inhibition Anticancer Enzyme Kinetics

N,N-Diphenylcinnamamide (CAS 50395-70-5), also known as (E)-N,N,3-triphenylprop-2-enamide, is a tertiary amide belonging to the cinnamamide class. It features a cinnamoyl moiety conjugated to a diphenylamine group, resulting in a molecular weight of 299.4 g/mol and a computed XLogP3-AA of 4.9.

Molecular Formula C21H17NO
Molecular Weight 299.4 g/mol
CAS No. 50395-70-5
Cat. No. B1350124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diphenylcinnamamide
CAS50395-70-5
Molecular FormulaC21H17NO
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H17NO/c23-21(17-16-18-10-4-1-5-11-18)22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
InChIKeyGCTCULHQKVKNJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diphenylcinnamamide (CAS 50395-70-5): A Tertiary Cinnamamide Scaffold for Targeted Inhibitor Development


N,N-Diphenylcinnamamide (CAS 50395-70-5), also known as (E)-N,N,3-triphenylprop-2-enamide, is a tertiary amide belonging to the cinnamamide class. It features a cinnamoyl moiety conjugated to a diphenylamine group, resulting in a molecular weight of 299.4 g/mol and a computed XLogP3-AA of 4.9 [1]. This compound has been investigated as an inhibitor of Inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) and as a CCR5 antagonist, with activity reported in the sub-micromolar range [2][3].

Why N,N-Diphenylcinnamamide Cannot Be Substituted with Simple Cinnamamides in IMPDH2 and CCR5 Applications


Simple cinnamamides and N-monosubstituted analogs exhibit significantly different potency and selectivity profiles due to the critical role of the diphenylamide moiety. Structure-activity relationship (SAR) studies on related cinnamic amides demonstrate that N-phenyl rings are essential for enhancing inhibitory activity against targets like EGFR [1]. Furthermore, the steric bulk of the two phenyl rings in N,N-Diphenylcinnamamide is hypothesized to confer increased metabolic stability by protecting the amide bond from enzymatic hydrolysis, a feature absent in less substituted cinnamamides . These structural requirements preclude generic substitution with simpler, more readily available cinnamamide derivatives, which lack the necessary pharmacophoric elements for potent and stable target engagement.

Quantitative Differentiation of N,N-Diphenylcinnamamide from Established IMPDH2 and CCR5 Inhibitors


IMPDH2 Inhibitory Potency: N,N-Diphenylcinnamamide vs. Mycophenolic Acid

N,N-Diphenylcinnamamide exhibits moderate inhibitory activity against human Inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in purine nucleotide biosynthesis and a validated anticancer target [1]. In direct enzyme inhibition assays, it displays a Ki value of 240 nM [1]. This potency is substantially lower than the highly potent clinical IMPDH2 inhibitor Mycophenolic Acid (MPA), which has a Ki of 6 nM in the same assay system [2]. The ~40-fold difference in Ki highlights that while N,N-Diphenylcinnamamide is not a replacement for MPA, its distinct chemical scaffold offers a potential alternative starting point for developing IMPDH2 inhibitors with different physicochemical or pharmacokinetic properties.

IMPDH2 Inhibition Anticancer Enzyme Kinetics

CCR5 Antagonism: N,N-Diphenylcinnamamide Exhibits Sub-Micromolar Potency

N,N-Diphenylcinnamamide has been identified as a CCR5 antagonist, a G protein-coupled receptor that serves as a critical co-receptor for HIV-1 entry into host cells [1]. In a cell-based assay measuring inhibition of HIV-1 entry, the compound demonstrated an IC50 value of 0.062 µM (62 nM), indicating potent antagonism at sub-micromolar concentrations [1]. This activity profile positions N,N-Diphenylcinnamamide as a potent CCR5 antagonist with a defined, quantifiable effect in a disease-relevant functional assay. While other CCR5 antagonists like Maraviroc are clinically approved, this compound's unique cinnamamide scaffold may offer a different resistance profile or pharmacokinetic signature, making it a valuable tool compound for further investigation [2].

CCR5 Antagonist HIV Entry Inhibitor GPCR

Comparative IMPDH2 Inhibition: N,N-Diphenylcinnamamide vs. Other Small Molecule Inhibitors

N,N-Diphenylcinnamamide's IMPDH2 inhibitory activity (Ki = 240 nM) can be contextualized against other small molecule IMPDH2 inhibitors [1]. For instance, the Mycophenolic Acid analog IMPDH2-IN-4 exhibits a Ki of 1.8 µM (1800 nM) against IMPDH2 . This indicates that N,N-Diphenylcinnamamide is approximately 7.5-fold more potent (lower Ki) than IMPDH2-IN-4. Conversely, the allosteric inhibitor Comp-10 displays an IC50 of 260 nM for IMPDH2 , which is comparable to the Ki of N,N-Diphenylcinnamamide. This comparative analysis demonstrates that N,N-Diphenylcinnamamide possesses moderate to good potency among the diverse set of known IMPDH2 inhibitors, and its distinct cinnamamide scaffold offers a unique chemical space for further optimization.

IMPDH2 Inhibition Anticancer Small Molecule Inhibitors

Optimal Research and Industrial Application Scenarios for N,N-Diphenylcinnamamide Based on Quantitative Evidence


Development of Novel IMPDH2 Inhibitors with Altered Scaffold Properties

N,N-Diphenylcinnamamide serves as a validated starting point for structure-activity relationship (SAR) studies aimed at developing new IMPDH2 inhibitors. Its moderate potency (Ki = 240 nM) and distinct cinnamamide scaffold provide a unique alternative to the highly potent but structurally different Mycophenolic Acid (Ki = 6 nM) . This scenario is particularly relevant for medicinal chemistry programs seeking to overcome limitations associated with MPA, such as gastrointestinal toxicity or poor bioavailability, by exploring novel chemical space while maintaining on-target activity.

Reference Compound for CCR5-Mediated HIV-1 Entry Assays

With a defined IC50 of 0.062 µM in a MAGI-CCR5 cell-based HIV-1 entry assay, N,N-Diphenylcinnamamide can be utilized as a non-clinical reference antagonist for validating and calibrating CCR5 functional assays . This application is critical for academic and industrial laboratories studying HIV entry mechanisms or screening for new CCR5 antagonists, providing a benchmark for comparing the potency of novel compounds in a disease-relevant context.

Chemical Probe for Investigating IMPDH2-Dependent Pathways

N,N-Diphenylcinnamamide's moderate potency against IMPDH2 (Ki = 240 nM) and its unique scaffold make it a suitable chemical probe for dissecting IMPDH2-dependent cellular pathways, particularly in settings where complete enzyme inhibition by highly potent compounds like MPA (Ki = 6 nM) may lead to cytotoxicity or unwanted pleiotropic effects . Its use as a tool compound can help delineate the nuanced roles of IMPDH2 in cancer cell proliferation and immune cell function.

Scaffold for Generating Diverse Cinnamamide-Based Libraries

The established synthesis of N,N-Diphenylcinnamamide via cinnamoyl chloride and diphenylamine provides a robust and scalable entry point for generating diverse compound libraries . As a privileged scaffold, it can be readily derivatized at multiple positions on the phenyl rings or the cinnamoyl moiety, enabling the exploration of structure-activity relationships across various biological targets, including but not limited to IMPDH2 and CCR5. This versatility is valuable for hit-to-lead optimization campaigns in both academic and pharmaceutical research settings.

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